4-(2-Chlorobenzyl)piperidine
Description
Contextualization of Piperidine (B6355638) Scaffolds in Molecular Design and Synthesis
The piperidine scaffold, a six-membered heterocyclic ring containing a nitrogen atom, is a cornerstone in the architecture of a vast number of biologically active molecules and pharmaceuticals. thieme-connect.comarizona.eduresearchgate.net Its prevalence is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. thieme-connect.com The flexible, three-dimensional structure of the piperidine ring allows for diverse substitution patterns, enabling chemists to fine-tune the biological activity and properties of drug candidates. longdom.orgchemistryviews.org More than 70 drugs approved by the U.S. Food and Drug Administration (FDA) feature a piperidine moiety, highlighting its significance in medicinal chemistry. researchgate.netenamine.net These derivatives have found applications as central nervous system modulators, antihistamines, and analgesics, among others. arizona.edu The ability of the piperidine nucleus to serve as a bioisostere for other amines and to be incorporated into complex frameworks makes it a highly sought-after component in drug discovery. longdom.org
Significance of Chlorobenzyl Functionality in Organic Compounds
The chlorobenzyl group, a benzene (B151609) ring substituted with a chlorine atom and a methylene (B1212753) bridge, is a crucial functional group in organic synthesis. The presence of the chlorine atom, an electron-withdrawing group, can significantly influence the electronic properties of the molecule, affecting its reactivity and stability. acs.org This functionality is often introduced to enhance the biological activity of a compound or to serve as a reactive handle for further chemical transformations. multichemindia.com For instance, the chlorobenzyl group can be a precursor for the synthesis of more complex aromatic compounds through various coupling reactions. cymitquimica.com Its role as a protecting group for hydroxyl functionalities is also well-documented, offering stability under a range of reaction conditions and allowing for selective deprotection. acs.org The position of the chlorine atom on the benzene ring (ortho, meta, or para) can further modulate the steric and electronic effects, providing a tool for the fine-tuning of molecular properties.
Overview of Research Trajectories for Complex Piperidine Derivatives
The synthesis of complex piperidine derivatives is a dynamic area of research, driven by the quest for new therapeutic agents. longdom.org Modern synthetic strategies are increasingly focused on creating molecules with a high degree of three-dimensional complexity to better interact with biological targets. chemistryviews.org Researchers are exploring a variety of synthetic routes to access diverse piperidine structures, including spirocyclic, fused, and bridged systems. enamine.net
Recent advancements include the use of biocatalysis and radical cross-coupling reactions to construct enantiomerically pure piperidine frameworks in a modular fashion. chemistryviews.org These methods allow for the introduction of specific functional groups with high selectivity, streamlining the synthesis of medicinally important molecules. chemistryviews.org The development of novel catalytic systems, often employing transition metals, has expanded the toolbox for creating complex piperidine derivatives with unique reactivity profiles. longdom.org Research is also focused on the structure-activity relationships of these derivatives to understand how specific structural modifications impact their biological effects. ontosight.ai
Current Research Gaps and Prospective Investigations for 4-(2-Chlorobenzyl)piperidine
While the piperidine scaffold and the chlorobenzyl moiety are individually well-studied, specific research on this compound is less extensive. A significant portion of the available information pertains to its role as an intermediate in the synthesis of more complex molecules. ontosight.ai
There is a noticeable gap in the literature regarding the comprehensive biological profiling of this compound itself. Future investigations could focus on elucidating its potential pharmacological activities. Given the diverse biological roles of other piperidine derivatives, exploring its effects on various receptors and enzymes could be a fruitful avenue of research. ontosight.ai
Furthermore, detailed studies on the structure-activity relationship of this compound and its analogues are warranted. Systematic modifications of the piperidine ring and the chlorobenzyl group could provide valuable insights into the structural requirements for potential biological activity. For example, investigating the impact of substituting the chlorine at different positions on the benzyl (B1604629) ring could reveal important structure-activity relationships.
Finally, the development of novel and more efficient synthetic methodologies for this compound and its derivatives remains an area for potential exploration. While some synthetic routes exist, the discovery of more scalable and environmentally friendly processes would be beneficial for future research and potential applications.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 251107-32-1 | fluorochem.co.uk |
| Molecular Formula | C12H16ClN | fluorochem.co.uk |
| Molecular Weight | 209.72 g/mol | fluorochem.co.uk |
| IUPAC Name | 4-[(2-chlorophenyl)methyl]piperidine | fluorochem.co.uk |
| Canonical SMILES | C1CC(CCN1)CC2=CC=CC=C2Cl | fluorochem.co.uk |
| InChI | InChI=1S/C12H16ClN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | fluorochem.co.uk |
| InChI Key | FFPMAJARBVPCGS-UHFFFAOYSA-N | fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPMAJARBVPCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291947 | |
| Record name | 4-[(2-Chlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251107-32-1 | |
| Record name | 4-[(2-Chlorophenyl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251107-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chlorobenzyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Retrosynthetic Strategies for 4-(2-Chlorobenzyl)piperidine
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. dokumen.pube3s-conferences.org For this compound, two primary retrosynthetic disconnections are most logical.
The most straightforward disconnection is at the C4-benzyl bond, separating the piperidine (B6355638) ring from the 2-chlorobenzyl moiety. This suggests a synthesis based on joining these two fragments. A second approach involves disconnecting the bonds within the piperidine ring itself, which points towards a strategy of constructing the heterocyclic ring with the substituent already in place or introduced during the cyclization process.
Identification of Key Synthetic Precursors and Building Blocks
Based on the retrosynthetic strategies, several key precursors and building blocks can be identified.
Table 1: Key Precursors for this compound Synthesis
| Retrosynthetic Approach | Key Precursors/Building Blocks | Corresponding Synthetic Strategy |
|---|---|---|
| C4-Benzyl Bond Disconnection | 1. Piperidine and 2-chlorobenzyl chloride (or bromide) 2. 4-Piperidone (B1582916) and 2-chlorobenzylmagnesium bromide 3. 4-(2-Chlorobenzyl)pyridine | Direct Alkylation Grignard Reaction followed by reduction Reduction of the pyridine (B92270) ring |
| Piperidine Ring Disconnection | 1. Acyclic amino dihalides (e.g., N-substituted bis(haloethyl)amine derivatives) 2. Glutaraldehyde, 2-chlorobenzylamine (B130927), and a cyanide source 3. Acyclic 1,5-dicarbonyl compounds and an amine source | Intramolecular Cyclization Strecker Synthesis followed by cyclization Reductive Amination Cascade |
The choice of precursors is often dictated by commercial availability, cost, and the desired efficiency and selectivity of the synthetic route. For instance, the reduction of 4-(2-chlorobenzyl)pyridine is a common and effective method. researchgate.net
Stereochemical Considerations in Precursor Design
While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration when synthesizing substituted derivatives of this scaffold where chiral centers may be present. For example, the introduction of a substituent at the 3-position of the piperidine ring would create two chiral centers (at C3 and C4).
In such cases, the design of precursors must incorporate stereochemical control. This can be achieved through several strategies:
Use of Chiral Pool Precursors: Starting from enantiomerically pure amino acids or other natural products to construct the piperidine ring. researchgate.net
Asymmetric Catalysis: Employing chiral catalysts for key steps like hydrogenation or cyclization to induce stereoselectivity. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor to direct the stereochemical outcome of a reaction, which is then removed. rsc.org
Studies on related 3,4-disubstituted piperidines have shown that the stereochemistry of the piperidine ring significantly impacts biological activity, highlighting the importance of stereoselective synthesis for creating specific isomers. nih.gov
Established and Novel Synthetic Routes
A variety of synthetic methods have been developed for the synthesis of piperidine derivatives, ranging from classical organic reactions to cutting-edge catalytic systems.
Direct Alkylation and Reductive Amination Approaches
Direct Alkylation: This is a common method for synthesizing N-substituted piperidines and can be adapted for C-alkylation under specific conditions. The direct alkylation of piperidine itself with 2-chlorobenzyl chloride would primarily lead to N-alkylation. To achieve C4-alkylation, one would typically start with a pre-functionalized piperidine or a related pyridine. The direct C-4 alkylation of pyridines has been a challenge, but recent methods using Minisci-type reactions have shown promise for regioselective alkylation. acs.org
Reductive Amination: This is a highly versatile and widely used method for preparing substituted piperidines. tandfonline.com A common approach involves the reaction of a piperidone with an amine, or an aldehyde with an amine, in the presence of a reducing agent. For the synthesis of this compound, two main reductive amination pathways can be envisioned:
Reaction of 4-piperidone with 2-chlorobenzylamine followed by reduction of the resulting enamine/iminium ion.
Reaction of piperidine with 2-chlorobenzaldehyde (B119727) and a reducing agent.
A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. rsc.orgresearchgate.net Borane-pyridine complex has also been shown to be an effective reagent for the reductive amination of piperidines. tandfonline.com
Ring-Forming Reactions Involving Piperidine Synthesis
Dieckmann Condensation: This intramolecular condensation of a diester can be used to form a β-ketoester, which can then be converted to a substituted piperidinone. This is particularly useful for synthesizing piperidine-2,4-diones. core.ac.uk
Aza-Diels-Alder Reaction: This [4+2] cycloaddition between an aza-diene and a dienophile is a powerful tool for constructing the piperidine ring with good stereocontrol.
Intramolecular Cyclization: Cyclization of acyclic precursors is a common strategy. This can involve the intramolecular nucleophilic substitution of haloamines or the reductive cyclization of dicarbonyl compounds with an amine. beilstein-journals.orgdtic.mil For example, the NbCl5-mediated aza-Prins type cyclization of epoxides and homoallylic amines can yield 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.in
Mannich Reaction: The condensation of an aldehyde, an amine, and a compound with an acidic proton can be used to synthesize piperidinones. acs.org
Table 2: Comparison of Selected Ring-Forming Reactions for Piperidine Synthesis
| Reaction Name | Key Features | Typical Precursors |
|---|---|---|
| Dieckmann Condensation | Intramolecular cyclization of diesters. | N-substituted amino diesters. |
| Aza-Diels-Alder | [4+2] cycloaddition. Offers good stereocontrol. | Imines (as aza-dienes) and alkenes (as dienophiles). |
| Intramolecular Hydroamination | Transition-metal catalyzed addition of an N-H bond across a C=C bond. | Aminoalkenes. |
| Ring-Closing Metathesis (RCM) | Olefin metathesis to form cyclic alkenes, followed by reduction. | Dienes containing a nitrogen atom. |
Biocatalytic and Electro-Catalytic Methods in Piperidine Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Biocatalysis and electro-catalysis have emerged as powerful alternatives to traditional chemical synthesis.
Biocatalytic Methods: Enzymes offer high selectivity (chemo-, regio-, and enantio-) under mild reaction conditions.
Immobilized Lipases: Candida antarctica lipase (B570770) B (CALB) has been used to catalyze multicomponent reactions to synthesize piperidine derivatives in high yields. rsc.orgrsc.org
Amine Oxidases/Reductases: Chemo-enzymatic cascades involving amine oxidases and reductases have been developed for the asymmetric dearomatization of pyridines to produce chiral piperidines. nih.gov
C-H Oxidation: Combining biocatalytic C-H oxidation with radical cross-coupling provides a modern approach to functionalize piperidines in a modular and enantioselective manner. chemistryviews.orgnih.gov
Electro-Catalytic Methods: Organic electrosynthesis uses electricity to drive chemical reactions, often avoiding the need for harsh reagents.
Hydrogenation of Pyridines: The electrocatalytic hydrogenation of pyridines to piperidines can be achieved at ambient temperature and pressure using a membrane electrode assembly. nih.govacs.org This method uses water as the hydrogen source. nih.govacs.org
Reductive Cyclization: Electroreductive cyclization of imines with dihaloalkanes in a flow microreactor has been demonstrated as an efficient method for synthesizing piperidine derivatives. beilstein-journals.orgnih.gov This approach offers advantages over conventional batch reactions, including better yields and scalability. nih.gov
These modern catalytic approaches represent the forefront of piperidine synthesis, offering greener and more efficient routes to these important heterocyclic compounds.
Optimization of Reaction Conditions and Yield for Scalable Synthesis
The successful and economic large-scale synthesis of this compound hinges on the careful optimization of reaction conditions to maximize product yield and purity. Research efforts have been directed toward refining several key parameters, including the choice of catalysts, solvents, temperature, and reaction duration.
Reductive amination of 2-chlorobenzaldehyde with piperidine offers another viable route. In such reactions, the choice of the reducing agent is crucial. While various agents can be used, sodium triacetoxyborohydride is often favored due to its favorable reactivity and selectivity profile. mdpi.com The stoichiometry of the reactants and the pH of the reaction medium are additional factors that require systematic optimization. mdpi.com
The selection of an appropriate solvent is also a significant factor influencing the reaction's efficiency. Solvents such as dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and tetrahydrofuran (B95107) (THF) are commonly employed. nih.govrsc.org The solvent's polarity and boiling point can impact reaction rates and the solubility of intermediates. For example, in certain aza-Prins cyclization reactions to form piperidine derivatives, changing the solvent from DCM to the more polar DCE resulted in an improved yield. rsc.org In other instances, ethanol (B145695) has been shown to be a suitable green solvent for the synthesis of piperidine derivatives. researchgate.net
The following interactive data table summarizes the optimization of various reaction conditions from different studies for the synthesis of this compound and its analogs, highlighting the impact on product yield.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound Analogs
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd/C | Toluene | 110-120 | 3 | - | |
| NaBH(OAc)₃ | Methanol | -20 | 3 | - | mdpi.com |
| Raney-Ni | - | - | - | High | researchgate.net |
| ZnCl₂ | Ethanol | 70 | 4-5 | 82-88 | derpharmachemica.com |
| BBr₃ / TMSBr | DCE | 0 to rt | - | 83 | rsc.org |
Mechanistic Pathways of Key Synthetic Transformations
A thorough understanding of the mechanistic pathways is essential for controlling and optimizing the synthesis of this compound. The formation of the carbon-carbon bond between the piperidine ring and the 2-chlorobenzyl group is a critical transformation with mechanisms that can vary based on the synthetic approach.
In synthetic routes employing Friedel-Crafts type reactions, a key intermediate is the benzyl (B1604629) carbocation. byjus.com A Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the departure of the chloride ion from 2-chlorobenzyl chloride, generating a resonance-stabilized benzylic carbocation. byjus.commasterorganicchemistry.com This electrophilic intermediate is then attacked by an electron-rich piperidine precursor to form the desired product. nih.govacs.org The stability of this carbocation is influenced by the electron-withdrawing nature of the chlorine atom on the benzene (B151609) ring. It's important to note that carbocations can undergo rearrangements to form more stable structures, which can be a challenge in Friedel-Crafts alkylations. masterorganicchemistry.comsaskoer.ca
While less common for this specific synthesis, radical-mediated pathways are another possibility under certain conditions, such as those induced by photochemistry or radical initiators.
The performance and selectivity of the chosen catalyst are critical, particularly in hydrogenation or reductive amination steps. In the reduction of a piperidin-4-yl(2-chlorophenyl)methanone intermediate, catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are frequently utilized.
Palladium on Carbon (Pd/C): This catalyst is highly effective for the hydrogenation of a ketone to a methylene (B1212753) group under a hydrogen atmosphere. A significant challenge is preventing the undesired hydrodechlorination of the 2-chlorobenzyl group. Milder reaction conditions, such as lower temperatures and pressures, can enhance selectivity for the desired product. smolecule.com
Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, PtO₂ is a versatile hydrogenation catalyst often used in acidic media like acetic acid, which can activate the ketone for reduction. smolecule.com Similar to Pd/C, selectivity against dehalogenation is a key consideration.
Raney Nickel: While being a more economical option, Raney Nickel may exhibit lower selectivity. researchgate.net Its activity can also be influenced by the method of its preparation.
The selectivity of the catalyst is crucial not only to preserve the chloro-substituent but also to prevent other side reactions like the over-reduction of the aromatic ring. The intricate interplay between the substrate, the catalyst surface, and the solvent system ultimately dictates the reaction pathway and the final product distribution. In some syntheses of related piperidine derivatives, a combination of a catalyst and a specific solvent system, such as bleaching earth clay with PEG-600, has been shown to give excellent yields in a short reaction time. researchgate.net
Chemical Transformations and Derivative Synthesis
Modifications at the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is a key site for chemical modification, readily undergoing reactions to introduce a wide array of substituents.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the piperidine ring in 4-(2-chlorobenzyl)piperidine can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen, a reaction of fundamental importance in organic synthesis for creating more complex amine structures. rsc.org These reactions often employ alkyl halides or utilize reductive amination with aldehydes or ketones in the presence of a reducing agent. For instance, the N-alkylation of piperidine derivatives can be achieved using various alkylating agents in the presence of a base. google.com
N-acylation involves the introduction of an acyl group to the piperidine nitrogen, typically by reacting the parent compound with an acyl chloride or anhydride (B1165640). This transformation is useful for synthesizing amides, which can exhibit a range of biological activities. rsc.org For example, the acylation of piperidine derivatives can be carried out using reagents like propionic anhydride in the presence of pyridine (B92270).
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., Na2CO3, K2CO3) | N-Alkyl-4-(2-chlorobenzyl)piperidine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | N-Alkyl-4-(2-chlorobenzyl)piperidine |
| N-Acylation | Acyl chloride/Anhydride, Base (e.g., Pyridine) | N-Acyl-4-(2-chlorobenzyl)piperidine |
Synthesis of N-Substituted Piperidine Analogues
The synthesis of N-substituted piperidine analogues of this compound allows for the exploration of structure-activity relationships. By introducing various substituents at the nitrogen atom, chemists can modulate the compound's physicochemical properties and biological activity. For example, the introduction of different N-benzyl groups can influence the pharmacological profile of piperidine-containing molecules. researchgate.net The synthesis of these analogues often follows standard N-alkylation or N-acylation protocols, utilizing a diverse range of alkylating and acylating agents to generate a library of compounds for biological screening. nih.gov
Derivatization Strategies on the Chlorobenzyl Moiety
The chlorobenzyl portion of the molecule provides another avenue for structural diversification, primarily through reactions on the aromatic ring.
Electrophilic Aromatic Substitutions on the Chlorophenyl Ring
The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution reactions, although the chlorine atom is a deactivating group. The directing effect of the chlorine atom and the benzyl (B1604629) group will influence the position of the incoming electrophile. Due to the electron-withdrawing nature of chlorine, the ring is less reactive than benzene (B151609), and reactions typically require harsher conditions. organicchemistrytutor.com The substitution pattern will be a result of the combined directing effects of the existing substituents.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modifications
Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile method for modifying the chlorobenzyl moiety. acs.orgrsc.org Reactions such as the Suzuki-Miyaura coupling can be employed to replace the chlorine atom with various aryl or heteroaryl groups, significantly expanding the chemical space of the derivatives. acs.org These reactions typically involve a palladium catalyst, a base, and a boronic acid or ester coupling partner. nih.gov The functional group tolerance and reliability of these methods make them highly valuable in modern drug discovery. acs.org
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Pd catalyst (e.g., Pd(PPh3)4), Base | 4-(2-Arylbenzyl)piperidine |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 4-(2-(Amino)benzyl)piperidine |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | 4-(2-(Alkynyl)benzyl)piperidine |
Diversification of the Piperidine Core
While modifications at the nitrogen and the chlorobenzyl group are common, the piperidine ring itself can also be a target for diversification. The piperidine moiety is a prevalent feature in many bioactive compounds and marketed drugs. kcl.ac.uk Synthetic strategies can be developed to introduce substituents at other positions of the piperidine ring, leading to novel analogues with different spatial arrangements and potential biological activities. kcl.ac.uk Methodologies for preparing diversely substituted piperidines are of significant interest in synthetic and medicinal chemistry. google.com
Enantioselective and Diastereoselective Derivative Synthesis
The synthesis of piperidine derivatives with precise stereochemical control is crucial, as different stereoisomers of a molecule can exhibit widely varying biological effects. Consequently, significant research has been dedicated to developing methods for the enantioselective and diastereoselective functionalization of the piperidine core.
Catalytic asymmetric hydrogenation of pyridine precursors represents a powerful strategy for accessing enantioenriched piperidines. nih.gov For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts, using chiral ligands like MeO-BoQPhos, has yielded piperidines with high levels of enantioselectivity. nih.govuri.edu These enantioenriched products can then be converted into more complex, biologically relevant molecules. nih.gov Similarly, rhodium-catalyzed asymmetric reactions have proven effective. A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step provides access to a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cn
Diastereoselective synthesis allows for the control of multiple stereocenters within the piperidine ring. One common approach involves the hydrogenation of substituted pyridines to form cis-piperidines, which can then be transformed into their trans-diastereoisomers through thermodynamically controlled epimerization. whiterose.ac.ukrsc.org More advanced techniques, such as boronyl radical-catalyzed (4+2) cycloaddition reactions, have been developed to synthesize polysubstituted piperidines with high yield and diastereoselectivity. nih.gov Another innovative method is the aza-Prins cyclization, which can be used to generate 2,4,6-trisubstituted piperidines with stereoselective control by using a chiral sulfinamide auxiliary to direct the formation of a key homoallylic amine intermediate. usm.edu
The table below summarizes selected stereoselective synthetic methods applicable to piperidine derivatives.
| Method | Catalyst/Reagent | Substrate | Key Outcome | Reference |
| Asymmetric Hydrogenation | Iridium-MeO-BoQPhos | 2-Alkyl-pyridinium Salts | High enantioselectivity (up to 93:7 er) | nih.gov |
| Asymmetric Carbometalation | Rhodium-Bisphosphine Ligand | Phenyl pyridine-1(2H)-carboxylate | High yield and enantioselectivity (96% ee) | snnu.edu.cn |
| Hydrogenation & Epimerization | N/A (Thermodynamic Control) | cis-Disubstituted Piperidines | Formation of trans-diastereoisomers | whiterose.ac.ukrsc.org |
| Radical (4+2) Cycloaddition | Diboron Compounds | 3-Aroyl Azetidines and Alkenes | High yield and diastereoselectivity | nih.gov |
| Aza-Prins Cyclization | (R)-2-Methylpropane-2-sulfinamide | Nonenolizable Aldehydes | Stereoselective formation of trisubstituted piperidines | usm.edu |
Development of 3D Fragment Building Blocks
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying lead compounds in pharmaceutical research. whiterose.ac.ukrsc.org This approach relies on screening collections of low molecular weight compounds, or "fragments," to find those that bind weakly but efficiently to a biological target. acs.org Historically, fragment libraries have been dominated by flat, two-dimensional molecules. whiterose.ac.ukrsc.org However, there is a growing appreciation that fragments with a greater three-dimensional (3D) character can explore protein binding pockets more effectively and offer unique interaction opportunities not available to their 2D counterparts. researchgate.net
Saturated heterocyclic scaffolds, such as piperidine, are ideal starting points for the synthesis of 3D fragment building blocks. whiterose.ac.ukrsc.org The non-planar, chair-like conformation of the piperidine ring provides an inherent three-dimensionality that can be further elaborated with substituents. The synthesis of libraries containing regio- and diastereoisomers of substituted piperidines is a key strategy for expanding the chemical space of 3D fragments. whiterose.ac.ukrsc.org For example, research has focused on the synthesis of cis- and trans-disubstituted piperidines, which, after analysis of their virtual libraries, were shown to consist of 3D molecules with molecular properties suitable for FBDD programs. whiterose.ac.ukrsc.org These properties are critical for ensuring that the fragments have appropriate physicochemical characteristics for drug development.
| Property | Description | Importance in FBDD | Reference |
| Three-Dimensional Shape | Non-planar molecular structure | Provides access to more complex and specific interactions within protein binding sites. | whiterose.ac.ukrsc.orgresearchgate.net |
| Low Molecular Complexity | Typically low molecular weight and fewer heavy atoms | Ensures that initial hits are efficient binders and provides ample vectors for chemical growth. | researchgate.net |
| Suitable Physicochemical Properties | Controlled lipophilicity (cLogP), polarity, and solubility | Optimizes the potential for favorable binding interactions and future drug-like properties. | whiterose.ac.ukrsc.org |
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of 4-(2-chlorobenzyl)piperidine. acs.orgresearchgate.net These methods provide detailed insights into the molecule's geometry, charge distribution, and orbital energies.
The conformational landscape of this compound is primarily dictated by the piperidine (B6355638) ring and the rotational freedom of the benzyl (B1604629) substituent. The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. researchgate.netnih.gov For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position.
Computational studies on analogous 4-substituted piperidines consistently show that the equatorial conformation is energetically more favorable for bulky substituents, as this arrangement minimizes unfavorable 1,3-diaxial interactions. nih.govnih.gov Therefore, the 2-chlorobenzyl group in this compound is predicted to predominantly occupy the equatorial position. Quantum mechanical calculations can map the potential energy surface by systematically rotating the C-C bond connecting the piperidine and benzyl rings, allowing for the identification of the lowest energy (most stable) conformers. nih.gov Studies on similar systems have shown that molecular mechanics force fields can also quantitatively predict the conformer energies of both the free base and its protonated form. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor and relates to the molecule's electrophilic or acidic character. youtube.com
For this compound, the HOMO is expected to be localized on the electron-rich regions, primarily the piperidine nitrogen atom and the π-system of the chlorophenyl ring. mdpi.com The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atom. mdpi.comrsc.org The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for predicting molecular stability and reactivity. researchgate.netrsc.orgresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org DFT calculations are commonly used to compute these orbital energies and visualize their distribution. researchgate.netnih.gov
Table 1: Predicted FMO Properties of this compound
| Parameter | Predicted Characteristic | Implication |
|---|---|---|
| HOMO Location | Piperidine Nitrogen, Chlorophenyl Ring | Site of nucleophilic attack and protonation |
| LUMO Location | Chlorophenyl Ring | Site of electrophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates relative chemical stability |
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
While QM calculations provide static pictures of minimum energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. researchgate.netmdpi.com MD simulations are used to explore the conformational landscape by simulating the atomic motions of the molecule in a defined environment, such as in a vacuum or in the presence of a solvent. researchgate.netnih.gov
In Silico Ligand-Target Interaction Profiling (Non-Clinical)
In silico target fishing aims to identify potential protein targets for a given molecule, shedding light on its possible mechanisms of action or off-target effects. mdpi.com For this compound, this involves computational screening against databases of protein structures to predict binding events.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. researchgate.netresearchgate.net This method is widely used to understand the structural basis of ligand-protein interactions and to estimate binding affinity through scoring functions. mdpi.com The piperidine scaffold is a common motif in ligands for various protein targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes like cholinesterases and monoamine transporters. mdpi.comnih.govnih.gov
In a typical docking study, the 3D structure of this compound would be placed into the binding pocket of a selected protein target, such as the sigma-1 receptor (S1R) or a monoamine transporter, for which many piperidine-based ligands are known. nih.govnih.gov The docking algorithm then samples numerous conformations and orientations of the ligand, scoring them based on intermolecular interactions. researchgate.net Key interactions for piperidine derivatives often involve a salt bridge or hydrogen bond between the protonated piperidine nitrogen and acidic residues (e.g., Aspartic or Glutamic acid) in the binding site, as well as hydrophobic and π-stacking interactions involving the aromatic rings. nih.govnih.gov
Table 2: Hypothetical Molecular Docking Interactions for this compound with a Sigma-1 Receptor Model (PDB: 5HK2)
| Interaction Type | Ligand Moiety | Potential Interacting Residue(s) |
|---|---|---|
| Ionic / H-Bond | Piperidine Nitrogen (protonated) | Glu172, Asp126 |
| Hydrophobic | Benzyl Group | Tyr103, Phe107, Trp164 |
| π-Cation | Piperidine Nitrogen (protonated) | Phe107 |
| Halogen Bond | Chlorine Atom | Backbone Carbonyl Oxygen |
Note: This table is illustrative and based on docking studies of similar piperidine-based ligands into the S1R binding site. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, ionizable groups) that a molecule must possess to interact with a specific biological target. acs.orgbenthamscience.com For this compound, a pharmacophore model would typically include:
A positive ionizable feature (the piperidine nitrogen). nih.gov
A hydrophobic/aromatic feature (the chlorobenzyl group). nih.govbenthamscience.com
This model can be generated based on a set of known active ligands (ligand-based) or from the ligand-protein complex obtained via docking (structure-based). acs.org Once validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases. acs.orgresearchgate.net This process filters for novel molecules that match the pharmacophoric features, allowing for the identification of new chemical entities with potentially similar biological activity. acs.org Studies on piperidine and piperazine-based compounds have successfully used this approach to discover potent antagonists for targets like the CCR5 receptor. acs.org
Structure-Activity Relationship (SAR) Elucidation through Computational Approaches
Computational chemistry and molecular modeling serve as powerful tools in the elucidation of structure-activity relationships (SAR) for piperidine derivatives, including the this compound scaffold. These in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, provide deep insights into how specific structural features of a molecule influence its biological activity. nih.govwu.ac.th By analyzing parameters like steric bulk, electronic properties, and hydrophobicity, these approaches help rationalize the observed activities of existing compounds and guide the design of new, more potent and selective molecules. nih.govnih.gov
Research on various classes of piperidine-containing compounds has demonstrated the utility of computational SAR analysis. For instance, three-dimensional QSAR (3D-QSAR) models have been successfully constructed for opioid receptor antagonists derived from piperidine structures. nih.gov These models often reveal that steric interactions, rather than electrostatic forces, dominate the variations in binding affinity across different opioid receptor subtypes. nih.gov Similarly, nonlinear QSAR studies using methods like neural networks have been applied to 4-phenylpiperidine (B165713) derivatives, correlating molecular descriptors with their analgesic activities to develop predictive pharmacophore models. nih.gov Such studies underscore the importance of specific molecular properties in determining the biological function of piperidine-based compounds.
In the context of N-benzyl piperidines, computational studies have focused on understanding the role of the N-benzyl moiety in receptor and transporter interactions. Molecular docking simulations for a series of piperidine/piperazine-based compounds identified the benzyl group as a key secondary hydrophobic feature that occupies a specific hydrophobic pocket within the binding site of the Sigma 1 Receptor (S1R). nih.gov The orientation and interactions of this benzyl group are critical for high-affinity binding. nih.govrsc.org
A systematic study on a series of N-benzyl piperidines designed as monoamine transporter inhibitors provides specific insights into how substitutions on the benzyl ring affect binding affinity. nih.gov The placement of substituents at the ortho and meta positions on the N-benzyl ring was found to significantly modulate the affinity and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov While the direct subject, this compound, was not explicitly detailed in this specific series, the findings for analogs with ortho-substituents offer a strong basis for understanding its likely SAR profile. For example, the study demonstrated that introducing substituents at the C2 (ortho) position of the benzyl ring could drastically alter the compound's interaction with monoamine transporters. nih.gov
The data below from this study on N-(substituted benzyl)piperidine analogs illustrates the impact of ortho- and meta-substitutions on transporter binding affinities.
| Compound | N-Benzyl Ring Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|---|
| 1 | H | 1.5 ± 0.1 | 152 ± 21 | 2100 ± 400 |
| 2 | 2-F | 3.8 ± 0.3 | 340 ± 10 | 3200 ± 600 |
| 3 | 2-Cl | 3.5 ± 0.1 | 400 ± 20 | 2200 ± 100 |
| 4 | 2-CH3 | 4.5 ± 0.3 | 670 ± 20 | 1700 ± 100 |
| 5 | 2-CF3 | 310 ± 10 | >10,000 | >10,000 |
| 6 | 3-F | 1.9 ± 0.1 | 180 ± 20 | 2300 ± 300 |
| 7 | 3-Cl | 2.0 ± 0.1 | 210 ± 10 | 1900 ± 200 |
| 8 | 3-CH3 | 1.6 ± 0.1 | 190 ± 10 | 1600 ± 200 |
Data sourced from a study on 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines. nih.gov Ki values represent the binding affinity for human transporters.
As shown in the table, introducing a halogen like fluorine (2-F) or chlorine (2-Cl) at the ortho position of the N-benzyl ring results in a slight decrease in affinity for the dopamine transporter (DAT) compared to the unsubstituted analog, while more significantly decreasing affinity for the serotonin transporter (SERT). nih.gov A bulky ortho-substituent like trifluoromethyl (2-CF3) leads to a dramatic loss of affinity for all transporters. nih.gov In contrast, substitutions at the meta position generally have a much smaller impact on binding affinity. nih.gov These computational and experimental findings collectively suggest that the ortho-position on the benzyl ring is a sterically sensitive region, and the nature of the substituent at this position is a critical determinant of biological activity and selectivity for compounds within the N-benzylpiperidine class.
Based on a comprehensive search for scientific literature and spectroscopic data, it is not possible to generate the requested article on "this compound" with the specified level of detail. The necessary research findings, including experimental data for advanced spectroscopic and analytical techniques such as 2D NMR, chiral NMR, high-resolution mass spectrometry, tandem mass spectrometry, and X-ray crystallography, are not available in the public domain for this specific compound.
Fulfilling the request would require fabricating data, which would violate the core principles of scientific accuracy. The strict instruction to focus solely on "this compound" and to include detailed research findings and data tables cannot be met without access to published experimental results for this molecule.
Advanced Spectroscopic and Analytical Techniques for Research Oriented Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
A definitive analysis of the crystal packing and intermolecular interactions of 4-(2-Chlorobenzyl)piperidine requires single-crystal X-ray diffraction data. This experimental technique provides precise atomic coordinates within the crystal lattice, allowing for the detailed study of how individual molecules arrange themselves and the nature of the non-covalent forces that govern the three-dimensional structure. These forces can include hydrogen bonds, van der Waals forces, and potentially halogen bonds involving the chlorine atom. Without access to a published crystal structure in resources such as the Cambridge Structural Database (CSD), a scientifically rigorous description of its solid-state architecture is not possible.
Absolute Configuration Assignment
This compound is a chiral compound, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. The assignment of the absolute configuration (R or S) to each enantiomer is typically achieved through techniques like X-ray crystallography of a single enantiomer or a derivative, or through chiral synthesis and spectroscopic comparison. As no studies detailing the resolution of its enantiomers or their crystallographic analysis are currently available, a discussion on the assignment of its absolute configuration would be entirely speculative.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local chemical environment. A thorough analysis involves assigning specific absorption or scattering bands to the vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.
While general vibrational frequencies for piperidine (B6355638) and substituted benzene (B151609) rings are known, a detailed and accurate assignment for this compound requires either experimental spectra of the compound itself or sophisticated computational studies, such as Density Functional Theory (DFT) calculations. These methods can predict the vibrational frequencies and help in the precise assignment of each observed spectral band. Currently, such specific experimental data or computational analyses for this compound are not available in the public domain. A table of expected vibrational modes without experimental or calculated data would not meet the standards of a research-oriented analysis.
Mechanistic Studies of Interactions in Biochemical Systems Pre Clinical, in Vitro
Ligand-Receptor Binding and Allosteric Modulation Studies with Isolated Systems
The benzylpiperidine scaffold is a well-established pharmacophore for sigma (σ) receptors, a unique class of intracellular proteins involved in cellular signaling and regulation. nih.govscielo.br Studies on various derivatives indicate that the piperidine (B6355638) moiety is often a crucial structural element for high-affinity binding to these receptors. nih.gov
Binding Affinity (K_i, K_d) Determinations in Cell-Free Assays
Cell-free radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound. The concentration of the test compound that displaces 50% of the radioligand is used to calculate the inhibition constant (K_i), an inverse measure of binding affinity.
While direct K_i values for 4-(2-Chlorobenzyl)piperidine are not extensively documented in publicly available literature, research on closely related analogs highlights the potential for high sigma-1 (σ1) receptor affinity. For instance, a series of 4-benzyl-1-(substituted benzylsulfonyl)piperidine derivatives were synthesized and evaluated, with some halogen-substituted analogs showing exceptionally high affinity and selectivity for the σ1 receptor. One such derivative, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, was identified with a K_i value of 0.96 ± 0.05 nM for the σ1 receptor. nih.gov Another study noted that many benzylpiperidine derivatives display remarkable affinity for sigma receptors. nih.gov This suggests that the this compound structure possesses the key features for potent sigma receptor interaction.
Interactive Data Table: Sigma Receptor Binding Affinity of a Related Benzylpiperidine Analog
| Compound | Receptor | K_i (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | 0.96 ± 0.05 | 96-fold |
| σ2 | 91.8 ± 8.1 |
Data sourced from a study on arylalkylsulfonyl piperidine-based derivatives. nih.gov
Competitive Binding Experiments
Competitive binding experiments are the standard method for determining binding affinity (K_i) in cell-free systems. These assays utilize membrane preparations from tissues expressing the target receptor, such as guinea pig brain homogenates for sigma receptors. nih.govresearchgate.net The assay measures the ability of a non-labeled test compound, like this compound, to displace a specific, high-affinity radioligand. For sigma-1 receptors, ³H-pentazocine is a commonly used radioligand, while [³H]DTG (di-o-tolylguanidine) is often used for sigma-2 sites, typically in the presence of a masking compound to block σ1 sites. nih.govmdpi.com The concentration-dependent displacement curve allows for the calculation of the IC50, which is then converted to the K_i value using the Cheng-Prusoff equation. sigmaaldrich.com This methodology has been consistently applied to characterize the receptor binding profiles of numerous piperidine derivatives. nih.govnih.gov
Enzyme Inhibition and Activation Kinetics (Isolated Enzyme Systems)
The benzylpiperidine structure is also found in inhibitors of various enzymes, notably those involved in the metabolism of neurotransmitters, such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE).
Determination of IC50 and Ki Values
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (K_i). The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. sigmaaldrich.comwikipedia.org The K_i value, conversely, represents the binding affinity of the inhibitor for the enzyme and is an absolute value independent of substrate concentration. sigmaaldrich.com
Studies on compounds structurally related to this compound have demonstrated significant inhibitory activity against these enzymes.
Monoamine Oxidase B (MAO-B): In a study of pyridazinobenzylpiperidine derivatives, the compound featuring a 3-chloro substituent on the benzyl (B1604629) ring (S5) was the most potent inhibitor of MAO-B, with an IC50 value of 0.203 µM and a K_i value of 0.155 ± 0.050 µM. nih.govresearchgate.netmdpi.com This highlights the contribution of the chlorobenzyl moiety to potent enzyme inhibition.
Acetylcholinesterase (AChE): Research into a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed that the analog with an ortho-chlorine substituent on the benzyl ring (compound 4a) was the most potent AChE inhibitor in the series, with an IC50 of 0.91 ± 0.045 μM. nih.gov Although the core structure differs, this finding underscores the importance of the 2-chlorobenzyl group for AChE inhibitory activity.
Interactive Data Table: Enzyme Inhibition by Analogs of this compound
| Compound Class | Enzyme | Test Compound | Potency |
|---|---|---|---|
| Pyridazinobenzylpiperidines | MAO-B | 3-Chloro analog (S5) | IC50 = 0.203 µM |
| K_i = 0.155 ± 0.050 µM | |||
| Benzylpiperazine-isoindolinediones | AChE | 2-Chloro analog (4a) | IC50 = 0.91 ± 0.045 µM |
Data sourced from studies on related heterocyclic compounds. nih.govresearchgate.netmdpi.comnih.gov
Characterization of Inhibition Mechanisms (e.g., Reversible, Irreversible)
Understanding the mechanism of inhibition is crucial for characterizing an enzyme inhibitor. Inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible, where the inhibitor forms a covalent bond with the enzyme. mdpi.com Kinetic studies, such as generating Lineweaver-Burk plots from reaction velocities at varying substrate and inhibitor concentrations, are used to elucidate these mechanisms.
For the potent MAO-B inhibiting 3-chloro-substituted pyridazinobenzylpiperidine derivative (S5), kinetic analysis revealed a competitive and reversible mechanism of inhibition. nih.govresearchgate.netmdpi.com This indicates that the inhibitor competes with the substrate for binding to the active site of the enzyme, and its binding is non-covalent.
Biophysical Characterization of Ligand-Protein Interactions
Biophysical techniques provide detailed insights into the direct interaction between a ligand and its protein target, confirming binding and characterizing the structural and energetic consequences of that interaction. nih.govresearchgate.net These methods are essential for validating findings from binding and inhibition assays.
Commonly employed biophysical methods include:
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique can determine the absolute molar mass of protein-ligand complexes in solution, confirming the stoichiometry of binding. nih.govhalolabs.com
Differential Scanning Calorimetry (DSC) and Thermal Shift Assays (TSA): These methods measure the thermal stability of a protein. An increase in the melting temperature (Tm) of the protein upon addition of a ligand indicates stabilizing binding. researchgate.nethalolabs.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary and tertiary structure of a protein. Changes in the CD spectrum upon ligand binding can indicate conformational changes in the protein. halolabs.com
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique can identify the specific regions of a protein that are involved in ligand binding by measuring changes in the rate of deuterium (B1214612) uptake in the protein's backbone amide hydrogens. nih.gov
While specific biophysical studies characterizing the direct interaction of this compound with its putative targets like sigma receptors or MAO-B are not widely published, these methods represent the standard approach for gaining a deeper mechanistic understanding of such ligand-protein interactions.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry is a technique that directly measures the heat change that occurs when two molecules interact. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). These parameters provide a complete thermodynamic profile of the molecular interaction.
While no specific ITC data for this compound is currently available, a study on the binding of piperidine derivatives to carnitine palmitoyltransferase 2 (CPT-2), a key enzyme in mitochondrial fatty acid metabolism, serves as an excellent example of the application of this technique. In this study, the thermodynamics of binding for various inhibitors, including piperidine derivatives, were investigated.
Table 1: Illustrative Thermodynamic Parameters for the Binding of Piperidine Derivatives to a Target Enzyme (Data adapted from a study on CPT-2 inhibitors)
| Compound | K D (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Piperidine Derivative 1 | 5.2 | -7.2 | -8.5 | 1.3 |
| Piperidine Derivative 2 | 12.5 | -6.7 | -9.2 | 2.5 |
This data is for illustrative purposes and does not represent the binding of this compound.
The data in Table 1 demonstrates how ITC can differentiate the binding thermodynamics of structurally similar compounds. For instance, a negative enthalpy change (ΔH) suggests that the binding is an exothermic process, often driven by the formation of hydrogen bonds and van der Waals interactions. The entropy change (ΔS) provides insight into the hydrophobic interactions and conformational changes upon binding.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free optical technique used to measure the real-time interaction between a ligand (analyte) and a target molecule (ligate) immobilized on a sensor surface. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.
There is a lack of specific SPR data for the binding of this compound to any biological target. However, SPR is widely used in drug discovery to characterize the binding kinetics of small molecules, including piperidine-containing compounds, to their target proteins.
The kinetic parameters obtained from SPR are crucial for understanding the dynamic aspects of a drug-target interaction. A high association rate (ka) indicates that the compound binds quickly to its target, while a low dissociation rate (kd) suggests a stable and long-lasting interaction.
Table 2: Representative Kinetic Data from SPR Analysis of a Small Molecule-Protein Interaction
| Parameter | Value | Unit |
| Association Rate (k a ) | 1 x 105 | M-1s-1 |
| Dissociation Rate (k d ) | 1 x 10-4 | s-1 |
| Dissociation Constant (K D ) | 1 | nM |
This data is hypothetical and serves to illustrate the type of information obtained from an SPR experiment.
Molecular Mechanisms of Biotransformation by Isolated Enzymes
The biotransformation of xenobiotics, including drug molecules, is a critical process that determines their pharmacological activity and clearance from the body. These reactions are primarily catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily. Understanding the molecular mechanisms of biotransformation is essential for predicting a compound's metabolic fate.
One of the primary metabolic pathways for piperidine derivatives is oxidation, often mediated by cytochrome P450 enzymes. nih.gov This can occur at the nitrogen atom, leading to N-oxidation, or at the carbon atoms of the piperidine ring, resulting in hydroxylation. For instance, studies on N-benzylpiperidine have shown that the piperidine ring can be oxidized to a ketone at the beta-position, a reaction dependent on cytochrome P450. nih.gov
Another important metabolic consideration for piperidine-containing compounds is enzymatic kinetic resolution. nih.gov Lipases, for example, have been used for the kinetic resolution of piperidine atropisomers through enzyme-catalyzed acylation. nih.gov This highlights the potential for stereoselective metabolism of chiral piperidine derivatives.
Common biotransformation reactions for the piperidine moiety include:
N-dealkylation: Cleavage of the substituent attached to the piperidine nitrogen.
N-oxidation: Formation of an N-oxide metabolite.
Ring Hydroxylation: Introduction of a hydroxyl group onto the piperidine ring.
Ring Opening: Cleavage of the piperidine ring structure. researchgate.net
The specific metabolites formed from this compound would depend on the specific CYP isoforms involved and the accessibility of different sites on the molecule to the enzyme's active site.
Applications As Synthetic Intermediates and Precursors
Role in the Synthesis of Complex Natural Products and Alkaloids
The piperidine (B6355638) ring is a core component of numerous alkaloids and complex natural products, many of which exhibit significant biological activity. While direct total syntheses employing 4-(2-chlorobenzyl)piperidine are not extensively documented in readily available literature, the synthesis of structurally related and highly complex molecules demonstrates the importance of its core components—the substituted benzyl (B1604629) group and the piperidine heterocycle.
A notable example is the synthesis of flavopiridol (B1662207), a semi-synthetic flavonoid derived from the natural alkaloid rohitukine (B1679509). mdpi.comnih.gov Flavopiridol is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been investigated as an anticancer agent. mdpi.comnih.govnih.gov Its synthesis involves the construction of a chromone (B188151) core appended with a substituted piperidine moiety. A key step in some synthetic routes involves the use of 2-chlorobenzoyl chloride. guidechem.comnih.gov This reagent provides the 2-chlorophenyl group that is a defining feature of flavopiridol's structure, analogous to the 2-chlorobenzyl group in this compound. The synthesis highlights how a chlorinated phenyl group attached to a core heterocycle is crucial for the biological activity of the final product.
The general strategy for synthesizing flavopiridol and its precursor rohitukine relies on building the piperidine ring and then coupling it with the chromone portion. This modular approach allows for the synthesis of various analogs with different substitution patterns on both the piperidine and the aromatic rings. nih.govguidechem.com
Table 1: Key Synthetic Steps in the Synthesis of Flavopiridol
| Step | Reactants | Key Reagents | Product | Purpose |
|---|---|---|---|---|
| Condensation | 1,3,5-trimethoxybenzene, 1-methyl-4-piperidone | Acetic acid, HCl | Alkene intermediate | Formation of the C-C bond between the aromatic ring and the piperidine precursor. guidechem.com |
| Hydroboration/Oxidation | Alkene intermediate | Borane (BH₃), H₂O₂ | trans-aryl piperidine alcohol | Stereoselective introduction of a hydroxyl group. guidechem.com |
| Oxidation & Reduction | trans-aryl piperidine alcohol | Swern oxidation, Sodium borohydride | cis-aryl piperidine alcohol | Inversion of stereochemistry to obtain the desired isomer. guidechem.com |
| Benzoylation | cis-aryl piperidine alcohol | 2-chlorobenzoyl chloride | Benzoate intermediate | Introduction of the 2-chlorophenyl moiety. guidechem.com |
| Cyclization/Dehydration | Benzoate intermediate | KOH, Acetic acid, H₂SO₄ | Flavone core with piperidine | Formation of the chromone ring system. guidechem.com |
| Demethylation | Flavone intermediate | Pyridine (B92270) HCl | Flavopiridol | Final deprotection to yield the active molecule. nih.gov |
Construction of Advanced Nitrogen-Containing Heterocyclic Systems
The piperidine scaffold is a fundamental building block in medicinal chemistry and is utilized extensively in the construction of more complex, advanced nitrogen-containing heterocyclic systems. nih.govresearchgate.net These systems can include fused, spirocyclic, and bridged ring structures, which are of great interest in drug discovery due to their conformational rigidity and three-dimensional complexity. The 4-benzyl substituent provides a handle for further chemical modification, while the piperidine nitrogen can be readily functionalized.
General strategies to elaborate the piperidine ring into more complex heterocycles include:
Intramolecular Cyclization: Functional groups on the benzyl ring or the piperidine nitrogen can be designed to react with another part of the molecule to form a new ring.
Cycloaddition Reactions: The piperidine ring or derivatives thereof can participate in cycloaddition reactions to build fused systems.
Multi-component Reactions: Piperidine derivatives can be used as one of the components in multi-component reactions to assemble complex heterocyclic structures in a single step. ajchem-a.com
For instance, the synthesis of tetracyclic spirooxindoles can be achieved through a cascade reaction involving isatins, cyclic ketones, and malononitrile, showcasing how pre-existing rings can be elaborated into complex spiro-systems. researchgate.net While this example does not use this compound directly, it illustrates the principle of building complexity from simpler cyclic precursors. The 4-benzylpiperidine (B145979) framework is a common starting point for creating novel derivatives with diverse pharmacological activities, including inhibitors of cholinesterases and monoamine oxidases. uj.edu.plnih.gov
Table 2: Examples of Advanced Heterocyclic Systems Derived from Piperidine Precursors
| Heterocyclic System | Synthetic Approach | Potential Application |
|---|---|---|
| Spiro-piperidines | Multi-component cascade reactions | Access to novel 3D chemical space for drug discovery. researchgate.net |
| Fused Piperidines (e.g., Quinolizidines) | Intramolecular cyclization | Core structures of many natural product alkaloids. nih.gov |
| Bridged Piperidines | Ring-closing metathesis or intramolecular substitution | Conformationally constrained analogs of bioactive molecules. |
| Piperidine-fused heterocycles | Condensation and cyclization reactions | Development of novel therapeutic agents. nih.gov |
Use in Stereocontrolled Synthesis for Chiral Molecules
The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical industry, as different stereoisomers of a drug can have vastly different biological activities. The piperidine ring contains multiple potential stereocenters, and controlling their configuration is a key challenge in synthetic chemistry. Several modern synthetic methods have been developed for the stereocontrolled synthesis of substituted piperidines. nih.govacs.org
While specific examples detailing the stereocontrolled synthesis starting from this compound are not prominent, general and powerful methodologies are applicable to precursors that would lead to such structures. These methods often start with pyridine or dihydropyridine (B1217469) precursors and introduce chirality through asymmetric catalysis.
Key methodologies include:
Chemo-enzymatic Dearomatization: This approach uses a combination of chemical synthesis and biocatalysis. For example, an amine oxidase and an ene imine reductase can be used in a one-pot cascade to convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.gov
Asymmetric Hydrogenation: The reduction of substituted pyridines or tetrahydropyridines using chiral catalysts can provide access to enantioenriched piperidines.
Gold-Catalyzed Cyclization: A modular approach for the one-pot synthesis of piperidin-4-ols involves a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity. nih.gov
These methods allow for the precise control of stereochemistry at various positions of the piperidine ring, enabling the synthesis of specific chiral isomers of complex molecules.
Table 3: Methods for Stereocontrolled Synthesis of Chiral Piperidines
| Method | Precursor | Key Features | Type of Chiral Piperidine Produced |
|---|---|---|---|
| Chemo-enzymatic Dearomatization | Activated Pyridines | Biocatalytic cascade, high stereoselectivity. nih.gov | 3- and 3,4-substituted piperidines. |
| Gold-Catalyzed Cyclization/Ferrier Rearrangement | N-homopropargyl amides | One-pot synthesis, high modularity, excellent diastereoselectivity. nih.gov | Substituted piperidin-4-ols. |
| Rh-catalyzed Asymmetric Carbometalation | Dihydropyridines | Highly regio- and enantioselective, broad functional group tolerance. acs.org | 3-substituted tetrahydropyridines as precursors to 3-piperidines. |
Precursor for Ligands in Catalysis and Material Science (Non-Biological)
Beyond its role in the synthesis of biologically active molecules, the piperidine scaffold has applications in catalysis and material science. Piperidine and its derivatives can function as organocatalysts, particularly as bases, in various chemical transformations.
Organocatalysis: Piperidine itself is often used as a basic catalyst for reactions like the Knoevenagel condensation. The N-benzyl group in derivatives like this compound can influence the steric and electronic properties of the nitrogen atom, potentially modulating its catalytic activity and selectivity in such transformations. Zinc(II) species have been shown to catalyze the nucleophilic addition of amines, including piperidine analogs, to nitriles to form amidines, demonstrating the catalytic potential of metal-piperidine systems. rsc.org
Material Science: Functionalized piperidines are being explored as building blocks for new materials. For instance, piperidine derivatives have been incorporated into polymer films for potential applications in drug delivery. nih.gov These bioactive films, often prepared using biocompatible polymers like sodium alginate and poly(vinyl alcohol), can provide controlled release of therapeutic molecules and may also possess inherent antimicrobial properties. The specific properties of the this compound moiety could be harnessed to tune the physical and biological characteristics of such materials.
Table 4: Non-Biological Applications of Piperidine Derivatives
| Application Area | Role of Piperidine Derivative | Example |
|---|---|---|
| Organocatalysis | Basic catalyst | Knoevenagel condensation. ajchem-a.com |
| Ligand for Metal Catalysis | Coordination to a metal center | Zinc(II)-mediated formation of amidines. rsc.org |
| Material Science | Monomer or functional component in polymers | Preparation of bioactive films for drug delivery. nih.gov |
Future Research Directions and Emerging Methodologies
Development of Next-Generation Synthetic Strategies for 4-(2-Chlorobenzyl)piperidine and Analogues
Traditional synthetic routes to 4-substituted piperidines are often multi-step, time-consuming, and may lack stereochemical control. The future of synthesizing this compound and its analogues lies in the development of more efficient, modular, and stereoselective methods.
Recent advancements have focused on catalytic systems that can streamline these syntheses. For instance, a novel approach for producing 4-(substituted benzyl)piperidines involves the palladium-catalyzed cross-coupling of 4-methylenepiperidine (B3104435) with organoboronic acids researchgate.net. Another efficient method involves a palladium-carbon catalytic hydrodechlorination-hydrogenation process to convert 4-acylpyridines into 4-benzylpiperidines researchgate.net. Gold-catalyzed cyclization of N-homopropargyl amides presents a modern one-pot synthesis for creating piperidin-4-ols, which are versatile intermediates for further functionalization nih.gov.
Furthermore, multicomponent reactions, inspired by the biosynthesis of natural piperidine (B6355638) alkaloids, are emerging as a powerful strategy. A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, showcasing the potential for creating complex analogues in fewer steps rsc.org. These next-generation strategies promise to reduce the number of synthetic steps from as many as 7-17 down to 2-5, significantly improving efficiency and reducing costs associated with precious metal catalysts news-medical.net.
Table 1: Comparison of Traditional vs. Next-Generation Synthetic Strategies for Piperidine Analogues
| Feature | Traditional Synthesis | Next-Generation Synthesis |
|---|---|---|
| Number of Steps | Often multi-step (7-17 steps) | Reduced steps (2-5 steps) |
| Catalysts | Stoichiometric reagents, some precious metals | Catalytic amounts of transition metals (e.g., Pd, Au), organocatalysts |
| Stereoselectivity | Often poor or requires chiral auxiliaries | High stereoselectivity achievable through catalyst control |
| Reaction Type | Linear sequences | Convergent, multicomponent, cascade reactions |
| Efficiency | Lower overall yields, more waste | Higher yields, improved atom economy |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The optimization of synthetic processes for compounds like this compound relies on a deep understanding of reaction kinetics and mechanisms. Process Analytical Technology (PAT) utilizes advanced spectroscopic techniques for real-time, in-line monitoring of chemical reactions, offering significant advantages over traditional offline analysis.
Techniques such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are being integrated into synthetic workflows. acs.orgmdpi.com For instance, UV-Vis spectroscopy can be used for the real-time quantification of piperidine concentrations during synthesis steps acs.org. Real-time 2D dynamic NMR analysis allows for the detailed elucidation of complex organic reaction mechanisms by monitoring substrates, intermediates, and products simultaneously without the need for isotopic labeling nih.gov. These methods provide immediate feedback on reaction progress, enabling precise control over reaction parameters to maximize yield and minimize impurities.
Table 2: Spectroscopic Probes for Real-Time Reaction Monitoring
| Spectroscopic Technique | Information Provided | Advantages for Synthesis Monitoring |
|---|---|---|
| UV-Visible (UV-Vis) Spectroscopy | Concentration of UV-active species | Simple, cost-effective, suitable for in-situ monitoring mdpi.com |
| Infrared (IR) Spectroscopy | Functional group changes, reactant consumption, product formation | Non-invasive, provides structural information, effective for metabolite detection mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, reaction kinetics, intermediate identification | Provides comprehensive structural and dynamic insights, can monitor multiple species simultaneously nih.gov |
Integrated Computational-Experimental Approaches for Predictive Modeling
The integration of computational chemistry with experimental synthesis is revolutionizing drug discovery. For the this compound scaffold, these approaches can predict the biological activity, pharmacokinetic properties, and synthetic feasibility of new analogues before they are synthesized in the lab.
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models for the biological activities of piperidine derivatives nih.govresearchgate.net. Molecular docking and molecular dynamics simulations provide insights into the binding interactions between a ligand and its target protein, guiding the design of more potent and selective compounds tandfonline.comresearchgate.netnih.gov. These computational tools help to prioritize which analogues to synthesize, saving significant time and resources. By combining computational predictions with targeted experimental validation, researchers can more rapidly identify promising drug candidates based on the this compound scaffold.
Applications in Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scalability. mtak.hudrreddys.comthieme-connect.de These features make it an ideal platform for the synthesis of active pharmaceutical ingredients (APIs) based on heterocyclic scaffolds like piperidine. mtak.hudrreddys.comresearchgate.netmdpi.com
The synthesis of piperidines can be performed in continuous-flow reactors, allowing for the safe use of hazardous reagents and reaction conditions that are difficult to manage in batch. drreddys.comthieme-connect.de Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytics, enable the rapid production and screening of libraries of this compound analogues. nih.govresearchgate.netrsc.org This high-throughput approach accelerates the exploration of chemical space and the identification of lead compounds with desired biological activities.
Exploration of New Chemical Space Based on the this compound Scaffold
The this compound core is a versatile scaffold that can be elaborated to explore new chemical space and develop novel therapeutic agents. The piperidine ring is a common motif in medicinal chemistry, and its three-dimensional structure can be exploited to create molecules with improved pharmacological properties. rsc.orgthieme-connect.com
By introducing various substituents and functional groups onto the piperidine ring and the benzyl (B1604629) moiety, researchers can generate libraries of analogues with diverse biological activities. nih.govajchem-a.comnih.govnih.gov For example, structure-activity relationship (SAR) studies on 1-aralkyl-4-benzylpiperidine derivatives have led to the identification of potent sigma receptor ligands nih.govresearchgate.net. The exploration of chiral piperidine scaffolds can also lead to enhanced biological activity and selectivity thieme-connect.com. The development of novel synthetic methods, as discussed in section 8.1, will be crucial for accessing a wider range of structurally diverse analogues based on the this compound scaffold.
Q & A
Basic: What are the recommended synthetic routes for 4-(2-Chlorobenzyl)piperidine, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves nucleophilic substitution, where piperidine reacts with 2-chlorobenzyl chloride under basic conditions. A base like potassium carbonate or sodium hydroxide is used to neutralize HCl byproducts, and solvents such as toluene or dichloromethane are employed under reflux . Optimization includes:
- Temperature control : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but require careful monitoring to avoid decomposition.
- Solvent selection : Polar aprotic solvents improve nucleophilicity of piperidine.
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC or NMR .
Basic: What analytical techniques are critical for characterizing this compound and ensuring purity?
Answer:
Key methods include:
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., benzyl proton shifts at δ 7.2–7.4 ppm, piperidine ring protons at δ 2.5–3.1 ppm) .
- Mass spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight (209.71 g/mol) and detects impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies) .
Advanced: How does the position of the chlorine atom (para vs. ortho) on the benzyl group affect the compound’s bioactivity?
Answer:
The chlorine position significantly influences electronic and steric properties:
- Ortho-substitution (2-chloro) : Creates steric hindrance, potentially reducing binding affinity to flat enzyme pockets but enhancing selectivity for certain targets (e.g., GPCRs) .
- Para-substitution (4-chloro) : Offers better π-π stacking with aromatic residues in enzymes, as seen in kinase inhibitors .
Methodological approach : - Perform comparative molecular docking (e.g., AutoDock Vina) using both isomers against target proteins.
- Validate with in vitro assays (e.g., IC measurements for enzyme inhibition) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers .
- Dose-response curves : Establish EC/IC values across multiple concentrations to confirm potency trends .
Advanced: What computational strategies are effective in predicting the pharmacokinetic properties of this compound?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability .
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify potential cytochrome interactions (e.g., CYP3A4-mediated oxidation) .
- Solubility : Molecular dynamics simulations (GROMACS) model aqueous solubility, guiding formulation strategies for in vivo studies .
Methodological: How can regioselective functionalization of this compound be achieved for structure-activity relationship (SAR) studies?
Answer:
- Electrophilic aromatic substitution : Introduce sulfonyl or nitro groups at the benzyl ring’s meta position using HNO/HSO .
- Piperidine ring modifications : Protect the nitrogen with Boc groups, then alkylate at the 4-position using LDA and alkyl halides .
- Validation : Monitor reaction progress via TLC and characterize intermediates with FT-IR (C-Cl stretch at 750 cm) .
Methodological: What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?
Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., H-spiperone for dopamine D2 receptors) .
- Calcium flux assays : Use FLIPR Tetra in CHO cells expressing serotonin 5-HT receptors to measure functional activity .
- Toxicity screening : MTT assays in SH-SY5Y neurons to assess cytotoxicity thresholds (IC > 100 µM recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
